molecular formula C7H16N2 B3260119 2-Ethyl-5-methylpiperazine CAS No. 32736-20-2

2-Ethyl-5-methylpiperazine

Cat. No.: B3260119
CAS No.: 32736-20-2
M. Wt: 128.22 g/mol
InChI Key: VXVCTVOKVWCZOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-5-methylpiperazine (CAS No: 32736-20-2) is a versatile organic compound with the molecular formula C7H16N2 and a molecular weight of 128.22 g/mol . This substituted piperazine features a six-membered ring containing two nitrogen atoms, further functionalized with ethyl and methyl substituents, making it a valuable intermediate in research and development. This compound is characterized by a density of approximately 0.8±0.1 g/cm³ and a boiling point of 182.3±8.0 °C at 760 mmHg . Researchers value this compound primarily as a key synthetic building block, or scaffold, for the construction of more complex molecules. Its structure is of significant interest in medicinal chemistry, particularly in the exploration of novel pharmacologically active compounds. The specific stereochemistry of the molecule, such as in the (2R,5S) isomeric form, can be critical for its application in asymmetric synthesis and for creating compounds with specific chiral properties . Piperazine derivatives are commonly investigated for their potential biological activities and their utility in developing substances for various research fields. The product is provided strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet for proper handling, storage, and disposal information.

Properties

IUPAC Name

2-ethyl-5-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-3-7-5-8-6(2)4-9-7/h6-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVCTVOKVWCZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNC(CN1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Ethyl 5 Methylpiperazine and Its Precursors

Enantioselective and Diastereoselective Synthesis of 2-Ethyl-5-methylpiperazine Isomers

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of methods for the enantioselective and diastereoselective synthesis of this compound isomers is of paramount importance. These approaches aim to control the three-dimensional arrangement of atoms, yielding specific stereoisomers with desired properties.

Chiral Auxiliary Approaches in Piperazine (B1678402) Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy has been successfully applied to the synthesis of chiral piperazines. The auxiliary, being chiral itself, creates a diastereomeric intermediate that influences the approach of reagents, leading to the preferential formation of one stereoisomer over another. After the desired stereochemistry is established, the auxiliary can be removed and often recovered for reuse.

One notable example involves the use of pseudoephedrine as a chiral auxiliary in the alkylation of piperazine precursors. nih.gov This method has demonstrated high diastereoselectivity in the formation of quaternary carbon centers within the piperazine ring system. nih.gov Similarly, oxazolidinones, popularized by David A. Evans, have been widely employed as chiral auxiliaries in stereoselective aldol (B89426) reactions, which can be adapted for the synthesis of complex piperazine structures. wikipedia.org The predictable stereocontrol exerted by these auxiliaries makes them a powerful tool for accessing enantiomerically pure substituted piperazines.

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryKey FeatureApplication in Piperazine Synthesis
PseudoephedrineDerived from a natural product, provides high stereocontrol in alkylation reactions. nih.govAsymmetric alkylation to create stereocenters on the piperazine ring. nih.gov
OxazolidinonesVersatile auxiliaries for various asymmetric transformations, particularly aldol reactions. wikipedia.orgStereoselective construction of substituted piperazine frameworks.
CamphorsultamA robust and reliable auxiliary used in a wide range of asymmetric reactions.Synthesis of chiral piperazine building blocks.
tert-ButanesulfinamideEffective for the asymmetric synthesis of chiral amines.Can be applied to the synthesis of chiral diamine precursors for piperazines.

Asymmetric Catalysis in the Formation of Piperazine Ring Systems

Asymmetric catalysis offers a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Several catalytic strategies have been developed for the asymmetric synthesis of piperazine ring systems.

Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has emerged as a facile method to access chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org These piperazin-2-ones can then be conveniently converted into the corresponding chiral piperazines without loss of optical purity. dicp.ac.cn Another powerful strategy is the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones, which yields highly enantioenriched tertiary piperazin-2-ones. nih.govresearchgate.net These intermediates serve as precursors to tertiary piperazines. nih.govresearchgate.net

Furthermore, a one-pot approach combining a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization has been developed for the synthesis of 3-aryl/alkyl piperazin-2-ones with high enantiomeric excess. acs.org This method highlights the efficiency of tandem catalytic processes in constructing complex chiral molecules. The choice of catalyst and reaction conditions is critical in achieving high levels of stereocontrol in these transformations.

Development of Novel and Efficient Synthetic Routes to this compound

Beyond stereoselectivity, the development of novel and efficient synthetic routes to this compound is crucial for its practical application. These routes often focus on improving yields, reducing the number of synthetic steps, and utilizing readily available starting materials.

Cyclization Strategies and Ring-Closing Methodologies

The formation of the piperazine ring is a key step in the synthesis of this compound. Various cyclization strategies have been employed to construct this heterocyclic core. A common approach involves the reductive cyclization of dioximes, which can be prepared from the sequential double Michael addition of nitrosoalkenes to primary amines. mdpi.com This method allows for the straightforward synthesis of piperazines with substituents at both carbon and nitrogen atoms. mdpi.com

Another strategy is the Dieckmann cyclization of N-amide alkylated dipeptide methyl esters to form piperazine-2,5-diones, which can be further functionalized. researchgate.net Additionally, intramolecular SN2 ring closure of suitably functionalized 1,2-diamines provides a direct route to the piperazine core. nih.gov The choice of cyclization strategy often depends on the desired substitution pattern and the availability of the starting materials. Macrocyclization strategies, while more commonly associated with larger rings, can also be adapted for the synthesis of complex piperazine-containing structures. nih.govnih.gov

Functional Group Interconversions and Alkylation Techniques

Once the piperazine ring is formed, functional group interconversions and alkylation techniques are often employed to introduce the desired ethyl and methyl groups. N-alkylation is a common method for introducing substituents onto the nitrogen atoms of the piperazine ring. mdpi.com This can be achieved through nucleophilic substitution reactions using alkyl halides or through reductive amination. mdpi.com For the synthesis of this compound, selective alkylation at the carbon atoms of the piperazine ring is required. This can be achieved through the lithiation of N-Boc protected piperazines followed by trapping with an appropriate electrophile. whiterose.ac.uk The choice of protecting groups is crucial for directing the regioselectivity of these reactions.

Synthesis of N-Protected and Functionalized this compound Derivatives

The synthesis of N-protected and functionalized derivatives of this compound is essential for its use as a building block in more complex molecules. Protecting groups, such as the tert-butoxycarbonyl (Boc) group, are often used to temporarily block the reactivity of one of the nitrogen atoms, allowing for selective functionalization of the other.

The synthesis of (2S,5R)-tert-butyl this compound-1-carboxylate, a key N-Boc protected derivative, has been reported. chemicalbook.comchemicalbook.commarketpublishers.comchemicalbook.com This compound serves as a versatile intermediate for the synthesis of a variety of functionalized this compound derivatives. The Boc group can be readily removed under acidic conditions, allowing for further modification at the deprotected nitrogen atom. The ability to selectively protect and deprotect the nitrogen atoms of the piperazine ring is a key aspect of its synthetic utility.

Table 2: Common Nitrogen Protecting Groups in Piperazine Synthesis

Protecting GroupAbbreviationIntroduction ReagentCleavage Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc)₂OAcidic conditions (e.g., TFA, HCl)
CarbobenzyloxyCbzBenzyl chloroformateHydrogenolysis
9-FluorenylmethyloxycarbonylFmoc9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)Basic conditions (e.g., piperidine)
NosylNs2-Nitrobenzenesulfonyl chlorideThiolates (e.g., thiophenol)

The development of synthetic routes to various N-protected and functionalized derivatives allows for the incorporation of the this compound scaffold into a wide range of target molecules with diverse biological activities.

Strategies for Regioselective N-Protection and Deprotection

The selective protection and deprotection of one of the two secondary amines in this compound is a fundamental step in its elaboration. The difference in the steric and electronic environment of the N1 and N4 positions, adjacent to the ethyl and methyl groups respectively, allows for regioselective transformations.

One of the most widely employed strategies for achieving regioselective N-protection involves the use of the tert-butyloxycarbonyl (Boc) group. The introduction of a single Boc group can often be directed by the steric hindrance imposed by the substituents on the piperazine ring. In the case of this compound, the nitrogen atom adjacent to the less sterically demanding methyl group is generally more accessible and, therefore, more readily protected.

The reaction is typically carried out using di-tert-butyl dicarbonate (Boc)₂O under basic conditions. The choice of base and solvent can influence the regioselectivity of the reaction. While direct regioselective monoprotection can be challenging, it is often achieved through careful control of reaction conditions, such as temperature and the stoichiometry of the protecting group reagent.

Alternatively, a non-selective diprotection followed by a regioselective deprotection can be a viable strategy. After the formation of the N,N'-di-Boc-2-ethyl-5-methylpiperazine, one of the Boc groups can be selectively removed. This selective deprotection often exploits the differential stability of the two Boc groups arising from the different steric environments. Acid-catalyzed deprotection, for instance using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent, can be controlled to favor the removal of the more sterically hindered or electronically labile Boc group. The precise conditions, including acid concentration and reaction time, are critical for achieving high selectivity.

Protecting GroupReagentGeneral ConditionsDeprotection Conditions
BocDi-tert-butyl dicarbonate ((Boc)₂O)Basic conditions (e.g., NaHCO₃, Et₃N) in a solvent like CH₂Cl₂ or THFAcidic conditions (e.g., TFA in CH₂Cl₂, HCl in dioxane)

Table 1: Common N-Protection and Deprotection Strategies

Deprotection of N-Boc protected piperazines is a well-established process, typically achieved under acidic conditions. For instance, treatment with a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in dioxane or methanol (B129727) effectively removes the Boc group, yielding the corresponding ammonium (B1175870) salt. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) to ensure complete removal of the protecting group.

Introduction of Diverse Functional Groups on the Piperazine Core

With a selectively protected this compound derivative in hand, the free secondary amine becomes a versatile handle for the introduction of a wide array of functional groups. This allows for the synthesis of a diverse library of compounds with tailored properties. Common transformations include N-alkylation and N-acylation.

N-Alkylation: The introduction of alkyl groups onto the piperazine nitrogen can be achieved through various methods. A common approach involves the reaction of the mono-protected piperazine with an alkyl halide (e.g., bromide or iodide) in the presence of a base such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). The choice of solvent, typically a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF), is crucial for facilitating the nucleophilic substitution reaction. Reductive amination is another powerful method for N-alkylation, where the piperazine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). This method is particularly useful for introducing a wider range of alkyl substituents, including those with functional groups that might be incompatible with alkyl halides.

N-Acylation: The formation of an amide bond by N-acylation is a straightforward and efficient way to introduce acyl groups. This is typically accomplished by reacting the mono-protected piperazine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the hydrogen halide byproduct. The reaction is often carried out in an inert solvent such as dichloromethane or tetrahydrofuran (B95107) at room temperature or below. Alternatively, carboxylic acids can be coupled with the piperazine using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

Reaction TypeReagentsTypical Conditions
N-Alkylation (via substitution)Alkyl halide, Base (e.g., K₂CO₃)Polar aprotic solvent (e.g., ACN, DMF)
N-Alkylation (reductive amination)Aldehyde/Ketone, Reducing agent (e.g., STAB)Mildly acidic or neutral conditions
N-AcylationAcyl chloride/anhydride, Base (e.g., Et₃N)Inert solvent (e.g., CH₂Cl₂)
N-Acylation (coupling)Carboxylic acid, Coupling agent (e.g., EDC)Inert solvent, often with a catalyst (e.g., DMAP)

Table 2: Methods for Introducing Functional Groups

The sequential functionalization of both nitrogen atoms, enabled by the strategic use of protecting groups, allows for the synthesis of unsymmetrically disubstituted this compound derivatives with high precision. This control is paramount for structure-activity relationship (SAR) studies in drug discovery and for the fine-tuning of the physicochemical properties of the final compounds.

Chemical Reactivity and Derivatization Strategies of 2 Ethyl 5 Methylpiperazine

Transformations Involving the Nitrogen Atoms of the Piperazine (B1678402) Ring

The nucleophilic character of the two secondary amine groups in the 2-Ethyl-5-methylpiperazine ring governs a majority of its chemical transformations. These nitrogen atoms can readily react with a wide range of electrophiles, leading to diverse and functionalized derivatives.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The reaction of the secondary amines of the piperazine ring with alkylating agents, such as alkyl halides or sulfonates, is a fundamental transformation. nih.gov Due to the unsymmetrical substitution of the ring (ethyl at C2, methyl at C5), the two nitrogen atoms (N1 and N4) are chemically non-equivalent. This non-equivalence can lead to regioselective reactions under controlled conditions, although mixtures of mono- and di-alkylated products are common. For instance, reaction with one equivalent of an alkyl halide would be expected to produce a mixture of 1-alkyl-2-ethyl-5-methylpiperazine and 1-alkyl-5-ethyl-2-methylpiperazine, along with the dialkylated product. The choice of reaction conditions, including solvent, temperature, and the nature of the base, can influence the product distribution. The Eschweiler-Clarke reaction, which utilizes formaldehyde (B43269) and formic acid, is a classic method for exhaustive methylation of amines and can be applied to piperazines to yield N,N'-dimethyl derivatives. google.com

N-Acylation: Acylation of this compound with electrophiles like acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) yields amide derivatives. nih.govnih.gov These reactions are typically high-yielding. The resulting N-acylpiperazines exhibit restricted rotation around the amide C-N bond, which can lead to the presence of conformational isomers (rotamers), a phenomenon observable by techniques like temperature-dependent NMR spectroscopy. nih.govrsc.org Similar to alkylation, mono- or di-acylation can be achieved by controlling the stoichiometry of the reactants. The synthesis of N-acyl piperazines is a common strategy in drug discovery to introduce specific functionalities and modulate the physicochemical properties of the molecule. nih.gov

Table 1: Representative N-Alkylation and N-Acylation Reactions on Piperazine Scaffolds This table illustrates general reactions applicable to the this compound core based on known piperazine chemistry.

Reaction Type Electrophile Example Product Type Typical Conditions
N-Alkylation Benzyl bromide N-Benzylpiperazine K₂CO₃, Acetonitrile (B52724), Reflux
Reductive Amination Acetone, NaBH(OAc)₃ N-Isopropylpiperazine Dichloroethane, Room Temp
N-Acylation Benzoyl chloride N-Benzoylpiperazine Triethylamine (B128534), CH₂Cl₂, 0°C to RT
Amide Coupling Benzoic acid, HATU N-Benzoylpiperazine DIPEA, DMF, Room Temp

Reactions Leading to N-Heterocyclic Derivatives

The nitrogen atoms of this compound can be incorporated into new heterocyclic ring systems through reactions with bifunctional electrophiles. This strategy is widely used to create complex molecular scaffolds with defined three-dimensional shapes for various applications, particularly in drug development.

For example, condensation reactions with α,β-unsaturated carbonyl compounds can lead to the formation of fused ring systems. Another important reaction is the aromatic nucleophilic substitution (SNAr) on electron-deficient (hetero)arenes. nih.gov Reacting this compound with a heterocyclic compound bearing a suitable leaving group (e.g., a halogen) allows for the direct attachment of the piperazine moiety to the heterocycle. This approach has been extensively used in the synthesis of ligands for various biological targets, where the piperazine acts as a linker between two or more pharmacophoric elements. nih.gov Research has shown that N-substitution on a piperazine ring can accommodate a variety of heterocyclic rings, such as indoles, often connected via an amide or a methylene (B1212753) linker to maintain high affinity for biological targets like dopamine (B1211576) receptors. nih.gov

Elaboration of Ethyl and Methyl Side Chains

Direct modification of the ethyl and methyl side chains of this compound is chemically challenging due to the inertness of the sp³-hybridized C-H bonds compared to the high nucleophilicity of the ring nitrogen atoms. Most synthetic strategies focus on building the desired substituted piperazine ring from acyclic precursors rather than modifying pre-existing, unactivated alkyl side chains. organic-chemistry.org However, recent advances in C-H functionalization offer potential, albeit largely unexplored, pathways.

Stereoselective Modifications of Alkyl Substituents

Achieving stereoselective modification at the α-carbon of the ethyl or methyl group is particularly difficult. Radical-based reactions, which could potentially activate these C-H bonds, typically lack selectivity. A more viable, though indirect, approach involves the asymmetric synthesis of the entire piperazine ring. rsc.org Alternatively, methods involving directed lithiation of N-Boc protected piperazines have emerged as a powerful tool for the functionalization of the C-H bond adjacent (alpha) to a ring nitrogen. whiterose.ac.ukmdpi.com This method utilizes an organolithium base in the presence of a chiral ligand, like (-)-sparteine, to deprotonate one of the ring α-protons enantioselectively, followed by quenching with an electrophile. researchgate.net While this primarily functionalizes the ring itself, similar directed metalation strategies could theoretically be adapted for side-chain functionalization if a suitable directing group were installed, though this remains a complex synthetic challenge. More recently, photocatalyzed epimerization has been demonstrated for interconverting diastereomers of substituted piperazines, providing a method for stereochemical editing under thermodynamic control. nih.gov

Introduction of Additional Functionality

Introducing functional groups such as hydroxyl, amino, or carboxyl groups onto the alkyl side chains would significantly expand the synthetic utility of this compound. masterorganicchemistry.comyoutube.comlibretexts.orgfsu.edu As direct functionalization is difficult, the more common approach is to employ starting materials that already contain the desired functionality. For instance, a substituted piperazine ring can be synthesized from amino acid derivatives or other chiral pool starting materials, which would have functional groups integrated from the beginning of the synthesis.

Recent developments in photoredox catalysis have enabled the direct C-H alkylation of carbamate-protected piperazines at the carbon alpha to the nitrogen. mdpi.com These reactions proceed via the formation of an α-amino radical which can then couple with various partners like Michael acceptors. While primarily demonstrated for ring C-H bonds, the principles could potentially be extended to side-chain C-H bonds under specific catalytic conditions, although selectivity would be a major hurdle.

Formation of Polymeric and Supramolecular Architectures Utilizing this compound

The presence of two reactive secondary amine groups makes this compound an excellent building block (monomer) for the synthesis of polymers and the construction of supramolecular assemblies.

As a diamine, it can undergo step-growth polymerization with difunctional monomers such as diacyl chlorides or diisocyanates to form polyamides and polyureas, respectively. researchgate.netgoogle.com The incorporation of the rigid, non-planar this compound unit into a polymer backbone would influence the material's properties, such as its glass transition temperature, solubility, and mechanical strength, compared to polymers made from linear diamines. rsc.org

In the realm of supramolecular chemistry, the nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while the N-H protons can act as hydrogen bond donors. rsc.org These interactions can be used to assemble complex, ordered structures in the solid state. Co-crystallization of piperazines with molecules containing complementary functional groups, such as carboxylic acids, leads to the formation of organic salts and co-crystals held together by robust hydrogen bonds. rsc.orgscientific.net The specific geometry of this compound would direct the formation of distinct supramolecular networks, potentially leading to materials with interesting structural or physical properties. rsc.org

Table 2: Potential Polymerization Reactions with this compound

Co-monomer Resulting Polymer Class Linkage Formed Potential Properties
Terephthaloyl chloride Polyamide Amide High thermal stability, rigidity
Hexamethylene diisocyanate Polyurea Urea Toughness, elasticity
Diglycidyl ether Epoxy Resin (cross-linker) β-amino alcohol Thermoset material, chemical resistance

Conformational Analysis and Stereochemical Characterization of 2 Ethyl 5 Methylpiperazine

Elucidation of Piperazine (B1678402) Ring Conformations (Chair, Boat, Twist-Boat)

The piperazine ring, similar to cyclohexane, is not planar and adopts several non-planar conformations to relieve ring strain. The most stable and predominant conformation is the chair form . nih.gov In this conformation, the ring atoms pucker in such a way that four atoms are in a plane, one is above, and one is below, minimizing both angle and torsional strain. The substituents on the ring can occupy either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions.

Less stable conformations include the boat and twist-boat (or skew-boat) forms. nih.govyoutube.com The boat conformation has both "ends" of the ring pointing upwards, leading to significant steric hindrance between the "flagpole" hydrogens and eclipsing interactions along the sides, making it energetically unfavorable. youtube.com The twist-boat conformation is a more stable intermediate between the chair and boat forms, where a slight twisting of the boat structure alleviates some of the steric and torsional strain. youtube.com While the chair conformation is the most thermodynamically favorable, the boat and twist-boat forms are crucial as transition states in the process of ring inversion, where one chair conformation converts to another. nih.govyoutube.com

ConformationRelative Energy (Approximate)Key Features
Chair Most Stable (0 kcal/mol)Staggered C-C bonds, minimal angle and torsional strain.
Twist-Boat Higher EnergyReduced flagpole interactions and eclipsing strain compared to the boat.
Boat Highest EnergySignificant flagpole steric hindrance and eclipsing torsional strain.

Note: The relative energies are general approximations for a simple piperazine ring and can be influenced by substitution.

Influence of Steric and Electronic Effects of Ethyl and Methyl Substituents on Conformation

The presence of ethyl and methyl groups at the 2 and 5 positions of the piperazine ring in 2-Ethyl-5-methylpiperazine introduces significant steric and electronic considerations that influence the preferred conformation.

Steric Effects: The primary steric consideration is the preference for bulky substituents to occupy the equatorial position in the chair conformation. nih.gov An axial substituent experiences 1,3-diaxial interactions, which are repulsive steric interactions with the other axial substituents on the same side of the ring. An equatorial substituent, pointing away from the ring, avoids these interactions and is therefore more stable.

In the case of this compound, both the ethyl and methyl groups will preferentially occupy equatorial positions to minimize steric strain. This leads to two possible diastereomers: a cis isomer where both substituents are on the same side of the ring (both equatorial or both axial) and a trans isomer where they are on opposite sides (one equatorial, one axial). Given the steric bulk, the di-equatorial conformation of the trans isomer is expected to be the most stable.

Electronic Effects: While steric effects are dominant, electronic effects can also play a role. The nitrogen atoms in the piperazine ring have lone pairs of electrons. The orientation of these lone pairs can be influenced by the nature and position of substituents. However, for simple alkyl groups like ethyl and methyl, the steric demands are the primary determinants of conformational preference.

Isomeric Purity and Chiral Resolution Techniques for this compound

This compound possesses two stereocenters at the C2 and C5 positions. This gives rise to the possibility of four stereoisomers: (2R, 5R), (2S, 5S), (2R, 5S), and (2S, 5R). The (2R, 5R) and (2S, 5S) pair are enantiomers of the trans diastereomer, while the (2R, 5S) and (2S, 5R) pair are enantiomers of the cis diastereomer.

Isomeric Purity: Achieving high isomeric purity is crucial in pharmaceutical applications, as different stereoisomers can have vastly different pharmacological and toxicological profiles. rsc.org The synthesis of 2,5-disubstituted piperazines can often lead to mixtures of cis and trans isomers. rsc.org Diastereomers can typically be separated using chromatographic techniques such as column chromatography or by fractional crystallization, taking advantage of their different physical properties. rsc.orgfigshare.com

Chiral Resolution: Once the diastereomers are separated, the enantiomers of each pair must be resolved. Common chiral resolution techniques include:

Formation of Diastereomeric Salts: Reacting the racemic piperazine with a chiral resolving agent (a chiral acid or base) forms diastereomeric salts. researchgate.net These salts have different solubilities and can be separated by fractional crystallization. Subsequent removal of the resolving agent yields the pure enantiomers.

Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation.

Asymmetric Synthesis: A more modern and efficient approach is to synthesize the desired stereoisomer directly using chiral starting materials or chiral catalysts. acs.org This avoids the need for resolution and can provide high enantiomeric excess. Several asymmetric syntheses of substituted piperazines have been developed. nih.govacs.org

Dynamic Stereochemistry and Inversion Barriers

The piperazine ring is not static but undergoes dynamic conformational changes, primarily ring inversion and nitrogen inversion.

Ring Inversion: This is the process by which one chair conformation flips into the other chair conformation. This process proceeds through higher energy intermediates such as the twist-boat and boat conformations. youtube.com The energy barrier to ring inversion is a measure of the conformational flexibility of the ring. For piperazine, this barrier is relatively low, allowing for rapid interconversion at room temperature. The presence of bulky substituents like ethyl and methyl groups can increase this barrier due to the steric hindrance that must be overcome in the transition states.

Nitrogen Inversion: The nitrogen atoms in the piperazine ring can also undergo inversion, where the lone pair and the substituents on the nitrogen rapidly flip from one side of the nitrogen plane to the other. This process also has a relatively low energy barrier.

The interplay of these dynamic processes determines the average conformation and the stereochemical behavior of this compound in solution. Techniques like dynamic nuclear magnetic resonance (NMR) spectroscopy can be used to study these inversion processes and determine the energy barriers. beilstein-journals.orgwesternsydney.edu.au

Dynamic ProcessDescriptionInfluencing Factors
Ring Inversion Interconversion between two chair conformations via boat/twist-boat intermediates.Steric bulk of substituents, ring strain.
Nitrogen Inversion Pyramidal inversion of the nitrogen atoms.Nature of substituents on nitrogen, solvent effects.

Computational and Theoretical Chemistry Studies of 2 Ethyl 5 Methylpiperazine

Quantum Chemical Calculations (DFT, Ab Initio, Semi-Empirical Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT), Ab Initio, and semi-empirical approaches are employed to solve the Schrödinger equation (or its approximations) for a given molecular system. These calculations can elucidate geometric parameters, energetic stability, and electronic characteristics.

For 2-Ethyl-5-methylpiperazine, these methods would be crucial in analyzing its isomers and electronic nature. DFT, particularly with functionals like B3LYP, is a widely used method for such investigations on substituted piperazines due to its balance of accuracy and computational cost.

Geometry Optimization and Energetics of Isomers

This compound can exist as cis and trans diastereomers, depending on the relative orientation of the ethyl and methyl groups on the piperazine (B1678402) ring. Each of these can also exist in different chair and boat conformations. Quantum chemical calculations are essential for determining the most stable three-dimensional structures of these isomers.

Geometry optimization calculations would systematically explore the potential energy surface of each isomer to locate the minimum energy conformations. The relative energies of these optimized structures would reveal the most stable isomer and the energy differences between various conformers. For instance, calculations on related dialkylpiperazines often show a preference for the di-equatorial conformation in the chair form due to reduced steric hindrance.

Table 1: Hypothetical Relative Energies of this compound Isomers and Conformers

IsomerConformationSubstituent PositionsRelative Energy (kcal/mol)
transChairDi-equatorial0.00 (Reference)
transChairDi-axial4.50
cisChairAxial-equatorial1.80
transTwist-Boat-6.20
cisTwist-Boat-7.50

Note: This table is illustrative and contains hypothetical data based on typical energetic orderings for substituted piperazines. Actual values would require specific quantum chemical calculations.

Electronic Structure Analysis (Charge Distribution, Molecular Orbitals)

Understanding the electronic structure is key to predicting a molecule's reactivity and intermolecular interactions. Quantum chemical calculations can provide a detailed picture of how electrons are distributed within the this compound molecule.

Analysis of the molecular electrostatic potential (MEP) would identify the electron-rich and electron-deficient regions of the molecule. For piperazine derivatives, the nitrogen atoms are typically the most electron-rich sites, making them susceptible to electrophilic attack. The distribution of atomic charges, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, quantifies the partial charge on each atom.

Furthermore, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Table 2: Illustrative Electronic Properties of trans-2-Ethyl-5-methylpiperazine (Di-equatorial)

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment1.5 D

Note: The data in this table is hypothetical and serves to illustrate the types of parameters obtained from electronic structure calculations.

Molecular Dynamics Simulations and Conformational Sampling

While quantum chemical calculations provide insights into static molecular structures, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation.

For this compound, MD simulations would be invaluable for exploring its conformational landscape. The piperazine ring is flexible and can undergo ring-puckering and inversion between different chair and boat forms. MD simulations can sample these different conformations and determine their relative populations at a given temperature. This is particularly important for understanding how the molecule behaves in different environments, such as in solution. The simulations can also provide insights into the dynamics of the ethyl and methyl substituents.

Prediction of Spectroscopic Properties from Theoretical Models

Computational models can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly useful for its characterization.

By calculating the magnetic shielding tensors of the nuclei, it is possible to predict the chemical shifts in ¹H and ¹³C NMR spectra. These theoretical spectra for the different isomers and conformers can aid in the interpretation of experimental NMR data.

Similarly, by calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. The calculated frequencies correspond to the different vibrational modes of the molecule, such as C-H stretching, N-H stretching, and ring vibrations.

Theoretical Insights into Reaction Mechanisms Involving this compound

Theoretical chemistry can be used to model chemical reactions and elucidate their mechanisms. For reactions involving this compound, such as N-alkylation, N-acylation, or reactions at the C-H bonds, computational methods can be used to map out the reaction pathway.

By calculating the structures and energies of reactants, transition states, and products, the activation energy and reaction energy for a proposed mechanism can be determined. This allows for an assessment of the feasibility of a reaction and can provide a detailed understanding of the bond-breaking and bond-forming processes that occur. For example, a computational study could investigate the difference in reactivity of the two nitrogen atoms in this compound.

Advanced Spectroscopic and Crystallographic Characterization of 2 Ethyl 5 Methylpiperazine and Its Derivatives

High-Resolution NMR Spectroscopy for Structural and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Ethyl-5-methylpiperazine in solution. A combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals and provides crucial insights into the compound's stereochemistry.

Multi-dimensional NMR experiments are essential for mapping the complex network of covalent bonds and spatial relationships within the this compound molecule.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between the methine proton at C2 and the adjacent methylene (B1212753) protons of the ethyl group, as well as with the neighboring methylene protons on the piperazine (B1678402) ring at C3. Similarly, it would show couplings between the methine proton at C5 and the methyl protons, and the ring protons at C6.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons to their directly attached carbon atoms. This technique is fundamental for assigning the carbon skeleton by correlating the previously assigned proton signals to their respective carbons (e.g., C2-H to C2, C5-H to C5, ethyl CH₂ to its carbon, etc.).

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is paramount for determining the stereochemistry, specifically the relative configuration (cis or trans) of the ethyl and methyl groups. This experiment detects protons that are close in space, regardless of their bonding connectivity. For a trans isomer in a chair conformation, a strong NOE would be observed between the axial protons at C2 and C5 if both substituents are in equatorial positions. Conversely, the absence of such a correlation, and the presence of correlations to other axial protons on the same side of the ring, would suggest a cis configuration.

NMR Technique Purpose for this compound Analysis Expected Key Correlations
COSY Maps ³J(H,H) couplings to establish proton connectivity.H2 ↔ H3 protons; H2 ↔ Ethyl-CH₂ protons; H5 ↔ H6 protons; H5 ↔ Methyl protons.
HSQC Correlates protons to their directly attached carbons.H2 ↔ C2; H5 ↔ C5; Ethyl-CH₂ ↔ Ethyl-C; Methyl-H ↔ Methyl-C.
HMBC Confirms molecular structure via ²⁻³J(C,H) long-range correlations.Methyl-H ↔ C5, C6; Ethyl-CH₂ ↔ C2, C3.
NOESY Determines stereochemistry (cis/trans) through spatial proximity.Correlations between axial/equatorial protons on C2, C3, C5, and C6 to define relative orientation of substituents.

Quantitative NMR (qNMR) is a powerful primary analytical method for determining the purity of this compound without the need for an identical reference standard. The method relies on the principle that the integrated signal area of a nucleus is directly proportional to the number of nuclei contributing to that signal.

For a qNMR assay, a certified internal standard with a known concentration and purity is added to a precisely weighed sample of this compound. By comparing the integral of a well-resolved signal from the analyte (e.g., the methyl protons) with a signal from the internal standard, the absolute purity of the sample can be calculated with high precision and accuracy. Key experimental parameters, such as ensuring a sufficient relaxation delay (D1), are critical for obtaining accurate quantitative results.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Probes

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and conformational properties of this compound.

FT-IR Spectroscopy: The FT-IR spectrum is dominated by absorptions corresponding to the vibrations of specific functional groups. Key expected bands for this compound include N-H stretching vibrations (typically in the 3200-3400 cm⁻¹ region), aliphatic C-H stretching from the ethyl, methyl, and piperazine ring methylene groups (2850-3000 cm⁻¹), N-H bending (around 1600 cm⁻¹), and C-N stretching vibrations (1000-1250 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information. While N-H and O-H bonds give rise to strong IR bands, the Raman spectrum is often more sensitive to the vibrations of the carbon skeleton. The symmetric vibrations of the piperazine ring are often more prominent in the Raman spectrum.

These techniques also serve as sensitive probes of molecular conformation. ias.ac.inresearchgate.net The piperazine ring is known to exist predominantly in a stable chair conformation. researchgate.net The vibrational frequencies in the fingerprint region (below 1500 cm⁻¹) are particularly sensitive to the conformational state of the ring and the axial or equatorial orientation of the ethyl and methyl substituents. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign vibrational modes and predict the spectra for different conformers. nih.govnih.gov

Vibrational Mode Expected FT-IR Wavenumber (cm⁻¹) Expected Raman Wavenumber (cm⁻¹) Assignment
N-H Stretch3200 - 3400 (broad)WeakStretching of the secondary amine groups.
C-H Stretch2850 - 3000 (strong)2850 - 3000 (strong)Asymmetric and symmetric stretching of CH₃, CH₂, and CH groups.
N-H Bend~1600 (medium)WeakScissoring vibration of the N-H bond.
CH₂/CH₃ Bend1375 - 1470 (medium)1375 - 1470 (medium)Scissoring and bending deformations.
C-N Stretch1000 - 1250 (medium-strong)MediumStretching of the carbon-nitrogen bonds in the ring.
Ring Deformation< 1000< 1000 (strong)Skeletal vibrations of the piperazine ring (sensitive to conformation).

Mass Spectrometry Techniques (HRMS, MS/MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound and for probing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion (e.g., the protonated molecule, [M+H]⁺). This accuracy allows for the determination of the elemental formula (C₇H₁₆N₂) by distinguishing it from other combinations of atoms that might have the same nominal mass.

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion is isolated and then fragmented by collision with an inert gas (Collision-Induced Dissociation, CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. The fragmentation of piperazine derivatives is often initiated by cleavage alpha to one of the nitrogen atoms. researchgate.net Common fragmentation pathways for this compound would include:

Loss of the ethyl group ([M-29]⁺) via cleavage of the C2-C(ethyl) bond.

Loss of the methyl group ([M-15]⁺) via cleavage of the C5-C(methyl) bond.

Ring-opening reactions followed by subsequent loss of smaller neutral fragments. chemguide.co.uklibretexts.org The stability of the resulting carbocation fragments often dictates the most abundant peaks in the spectrum. libretexts.org

Ion (m/z) Proposed Formula Description
129.1441[C₇H₁₇N₂]⁺Protonated molecular ion ([M+H]⁺).
114.1206[C₆H₁₄N₂]⁺Loss of a methyl radical ([M+H - CH₃]⁺).
100.0917[C₅H₁₂N₂]⁺Loss of an ethyl radical ([M+H - C₂H₅]⁺).
85.0862[C₅H₁₁N]⁺Ring fragmentation product.
71.0706[C₄H₉N]⁺Ring fragmentation product.

Single-Crystal X-ray Diffraction Studies of this compound and its Adducts/Salts

Single-crystal X-ray diffraction (SCXRD) offers the most definitive and detailed three-dimensional structural information for a molecule in the solid state. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound or, more commonly, a crystalline salt or adduct, a complete map of electron density can be generated.

This analysis provides precise measurements of bond lengths, bond angles, and torsion angles. For this compound, an SCXRD study would be expected to:

Confirm the chair conformation of the piperazine ring, which is the most stable form. researchgate.net

Determine the relative stereochemistry (cis or trans) of the ethyl and methyl substituents by their positions on the ring.

Characterize the orientation of the substituents as either axial or equatorial.

Elucidate the packing of molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonds between the N-H groups and counter-ions in a salt structure. researchgate.net

This compound possesses two stereocenters at the C2 and C5 positions, meaning it can exist as multiple stereoisomers (enantiomers and diastereomers). When a chiral, enantiomerically pure sample is crystallized in a chiral space group, SCXRD can be used to determine its absolute configuration. This is achieved through the analysis of anomalous dispersion effects, which are small differences in scattering intensity for specific reflection pairs (Bijvoet pairs). The result is often expressed as the Flack parameter, where a value close to zero for the correct enantiomer confirms the absolute stereochemical assignment (e.g., 2R, 5S) with a very high degree of confidence.

Q & A

Q. What are the standard synthetic routes for 2-ethyl-5-methylpiperazine, and how are reaction conditions optimized?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves substituting halides or other leaving groups on a piperazine backbone with ethyl and methyl moieties. For example, analogs like 1-(2,3-dichlorophenyl)piperazine derivatives are synthesized by substituting aryl groups under controlled conditions (e.g., dichloromethane or ethyl acetate as solvents) . Optimization includes varying reaction temperature (e.g., 140°C for condensation reactions), solvent polarity, and stoichiometric ratios to maximize yield and purity . Purification often employs normal-phase chromatography (e.g., dichloromethane to ethyl acetate gradients) .

Q. What safety precautions are critical when handling this compound in the lab?

Piperazine derivatives like this compound require stringent safety measures due to their potential for skin/eye irritation and respiratory hazards. Key precautions include:

  • Use of PPE (gloves, goggles, lab coats) and fume hoods to minimize exposure .
  • Immediate washing with water for skin/eye contact and avoiding inhalation of dust .
  • Storage in airtight containers away from oxidizers to prevent decomposition into toxic byproducts (e.g., nitrogen oxides) .

Q. Which analytical techniques are most reliable for characterizing this compound?

Structural confirmation relies on:

  • NMR spectroscopy (¹H and ¹³C) to identify substituent positions and confirm regioselectivity .
  • HPLC for purity assessment, particularly using reverse-phase columns and UV detection .
  • Mass spectrometry (GC-MS) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictory data in spectroscopic analysis of piperazine derivatives?

Conflicting spectral data (e.g., ambiguous NMR peaks) may arise from tautomerism, conformational flexibility, or impurities. Strategies include:

  • Cross-validation : Combine multiple techniques (e.g., IR for functional groups, X-ray crystallography for solid-state conformation) .
  • Computational modeling : Use DFT calculations to predict NMR shifts and compare with experimental data .
  • Isotopic labeling : Track specific atoms (e.g., deuterium in reaction intermediates) to clarify bonding patterns .

Q. What experimental design principles apply to studying this compound’s pharmacological interactions?

Piperazines often target enzymes like kinases or neurotransmitter receptors. Key considerations include:

  • Dose-response assays : Test inhibition of protein kinases (e.g., cAMP-dependent kinases) at varying concentrations (µM to mM range) to determine IC₅₀ values .
  • Selectivity profiling : Compare activity against related enzymes (e.g., protein kinase C vs. calmodulin-dependent kinases) to identify off-target effects .
  • Metabolic stability : Use liver microsome assays to evaluate cytochrome P450-mediated degradation .

Q. How can synthetic yields of this compound be improved in multi-step reactions?

Yield optimization involves:

  • Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps to enhance regioselectivity .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates in nucleophilic substitutions .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak conversion .

Q. What strategies mitigate instability of this compound under varying pH and temperature?

Stability challenges arise from hydrolysis or oxidation. Solutions include:

  • pH buffering : Maintain neutral to slightly acidic conditions to prevent amine protonation or dealkylation .
  • Lyophilization : Store as a lyophilized powder under inert gas (e.g., argon) to reduce thermal degradation .
  • Additives : Incorporate antioxidants (e.g., BHT) in solutions to inhibit radical-mediated decomposition .

Q. Methodological Notes

  • Synthesis : Prioritize regioselective alkylation protocols to avoid byproducts .
  • Safety : Follow OSHA and ECHA guidelines for hazardous chemical handling .
  • Data Interpretation : Use orthogonal analytical methods to address ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-5-methylpiperazine
Reactant of Route 2
Reactant of Route 2
2-Ethyl-5-methylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.